1-(3,4-Dimethylphenyl)-2-ethylimidazole
Description
1-(3,4-Dimethylphenyl)-2-ethylimidazole is an imidazole derivative characterized by a substituted phenyl ring (3,4-dimethyl groups) and an ethyl group at the 2-position of the imidazole core. Imidazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties, hydrogen-bonding capabilities, and structural versatility.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-ethylimidazole |
InChI |
InChI=1S/C13H16N2/c1-4-13-14-7-8-15(13)12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3 |
InChI Key |
IEKXYULYURLJDS-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCC1=NC=CN1C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Effects on Aromatic Rings
2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole ():
- Structural Difference: Replaces methyl groups with methoxy (-OCH₃) at the 3,4-positions of the phenyl ring.
- Impact: Methoxy groups increase electron density on the aromatic ring, enhancing resonance stabilization. This may improve solubility in polar solvents compared to the dimethyl-substituted compound. Crystallographic studies (using SHELX ) indicate methoxy groups influence packing via C–H···O interactions .
- Reactivity: The electron-donating methoxy groups could alter electrophilic substitution patterns compared to electron-neutral methyl groups.
- 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole (): Structural Difference: Features a 3,5-dimethylphenyl group (vs. 3,4-dimethyl) and a 4-fluorophenyl substituent. The 3,5-dimethyl substitution reduces steric hindrance compared to 3,4-dimethyl, possibly improving synthetic accessibility .
2.2. Core Heterocycle Modifications
- 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone (): Structural Difference: Replaces the imidazole core with a 1,3,4-oxadiazole ring. Impact: Oxadiazoles are more rigid and electron-deficient, which can enhance thermal stability but reduce hydrogen-bonding capacity.
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole ():
- Structural Difference: Incorporates a dihydroimidazole (partially saturated) core with sulfonyl and thioether substituents.
- Impact: Partial saturation reduces aromaticity, altering electronic properties. The sulfonyl group enhances acidity at the NH position, while the thioether may increase susceptibility to oxidative metabolism .
Data Tables
Table 1: Substituent Effects on Key Properties
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